N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyethyl chain, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)-2-methoxyethanol.
Amidation Reaction: The intermediate is then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)-2-methoxyacetic acid.
Reduction: Formation of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropylamine.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of chlorophenyl and phenoxypropanamide groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism by which N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide exerts its effects depends on its interaction with molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxyethyl chain can enhance solubility and membrane permeability. The phenoxypropanamide moiety may participate in hydrogen bonding and electrostatic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxyacetamide
- N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxybutanamide
- N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxyisobutyramide
Uniqueness
Compared to similar compounds, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxypropanamide moiety differentiates it from other analogs, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-13(23-14-8-4-3-5-9-14)18(21)20-12-17(22-2)15-10-6-7-11-16(15)19/h3-11,13,17H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSCKRFNVHVAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CC=C1Cl)OC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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